
Methyl 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a dimethylamino group, a hydroxy group, and a carboxylate ester. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Skraup reaction, which is a classic method for assembling the quinoline ring. This reaction involves the cyclization of aniline derivatives with glycerol and sulfuric acid, often modified by using α,β-unsaturated carbonyl compounds like crotonaldehyde .
Another approach is the Doebner-Miller synthesis, which uses a separately prepared α,β-unsaturated carbonyl compound instead of glycerol and sulfuric acid . The reaction of 4-chloro-6,7-dimethoxyquinoline with dimethylamine in dimethylformamide (DMF) under heating conditions can yield the desired dimethylamino-substituted quinoline .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids (e.g., AlCl3, ZnCl2) and homogeneous catalysts like trifluoroacetic acid (TFA) are often employed to improve reaction efficiency .
化学反応の分析
Types of Reactions
Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often facilitated by reagents like dimethylamine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Dimethylamine in DMF under heating conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a metal ionophore, facilitating the transport of metal ions across cell membranes . This property is particularly useful in medicinal chemistry, where it can disrupt metal ion homeostasis in pathogens or cancer cells, leading to their death .
類似化合物との比較
Similar Compounds
4-Dimethylaminoquinoline: Shares the dimethylamino group but lacks the hydroxy and carboxylate ester groups.
6-Dimethylaminoquinolin-4-ol: Similar structure but with different substitution patterns.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Uniqueness
Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and hydroxy groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry .
特性
CAS番号 |
791835-62-6 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC名 |
methyl 7-(dimethylamino)-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-15(2)8-4-5-9-10(6-8)14-11(7-12(9)16)13(17)18-3/h4-7H,1-3H3,(H,14,16) |
InChIキー |
OTZCAYAVOZEEMF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


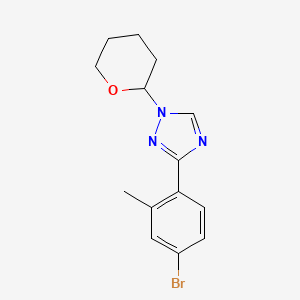
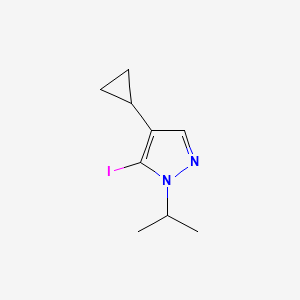
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13922829.png)
![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
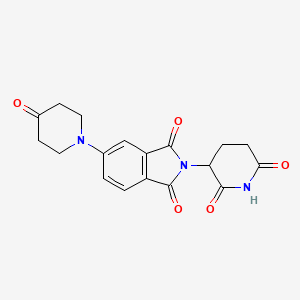
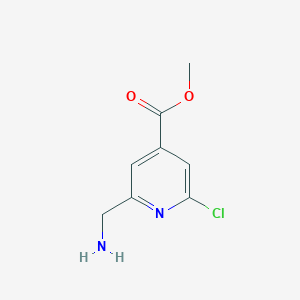


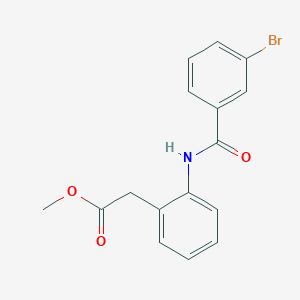
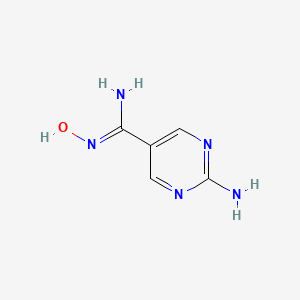
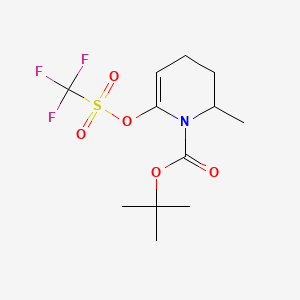
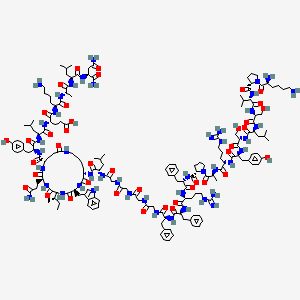
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)
![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)
